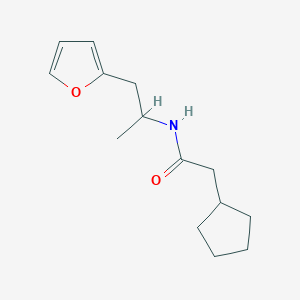![molecular formula C26H29N5OS B2774710 2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE CAS No. 536981-07-4](/img/structure/B2774710.png)
2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multiple steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.
Attachment of the diethylamino phenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the opening of the ring structure.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced triazoloquinazoline derivatives: From reduction reactions.
Functionalized derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The exact mechanism of action of 2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. This interaction may involve binding to the active site of an enzyme or receptor, thereby inhibiting or activating its function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.
1,2,4-triazino[4,3-a]quinoxalines: Also exhibit significant biological activities.
1,2,4-triazolo[5,1-c][1,2,4]triazines: Used in the design of energetic materials.
Uniqueness
2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
2-benzylsulfanyl-9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5OS/c1-3-30(4-2)20-15-13-19(14-16-20)24-23-21(11-8-12-22(23)32)27-25-28-26(29-31(24)25)33-17-18-9-6-5-7-10-18/h5-7,9-10,13-16,24H,3-4,8,11-12,17H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAETYQXMWOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)
![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)


![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)



![N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

